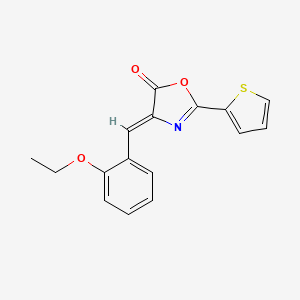
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as EBO-THI, is a synthetic compound that has been found to possess potential biological activities. It is a member of the oxazole family and is characterized by a heterocyclic ring structure. EBO-THI has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors.
Mecanismo De Acción
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the body. 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. It has also been found to bind to the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to modulate the activity of the immune system by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit potent biological activities, making it a promising compound for further study. However, one limitation of using 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of research could focus on elucidating the mechanism of action of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, which would provide insight into how it exerts its biological effects. Another area of research could focus on optimizing the synthesis of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one to improve its yield and purity. Additionally, 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one could be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base. This reaction produces a chalcone intermediate, which is then subjected to a cyclization reaction with hydrazine hydrate to form the oxazole ring. The final step involves the condensation of the oxazole ring with benzaldehyde to produce 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand for various receptors. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. 4-(2-ethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-diabetic agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-13-7-4-3-6-11(13)10-12-16(18)20-15(17-12)14-8-5-9-21-14/h3-10H,2H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFYUUNWODHKAX-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxybenzylidene)-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)
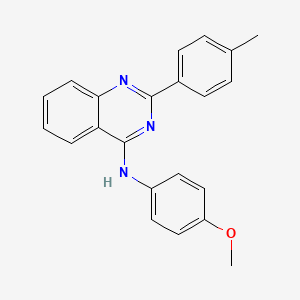

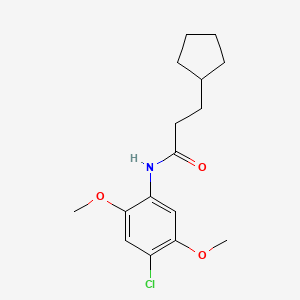
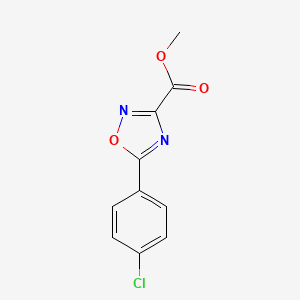
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
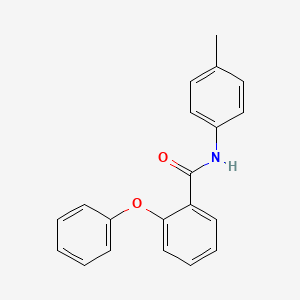
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
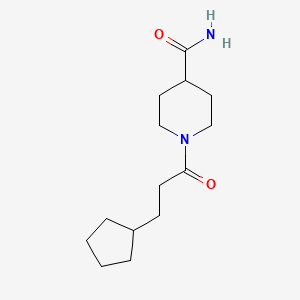
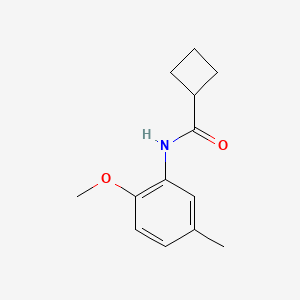
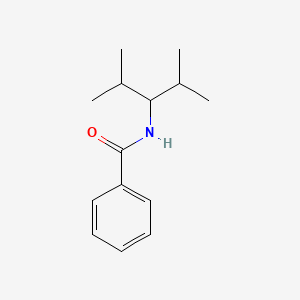
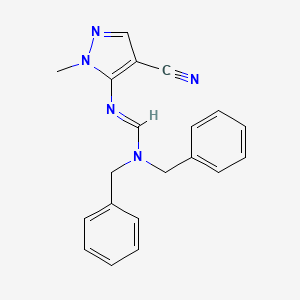
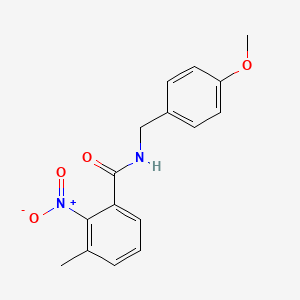
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)